molecular formula C13H20N4O2S B13762168 Caffeine, 8-(isopentylthio)- CAS No. 73747-35-0

Caffeine, 8-(isopentylthio)-

Cat. No.: B13762168
CAS No.: 73747-35-0
M. Wt: 296.39 g/mol
InChI Key: MGAOAMZOLCYPSY-UHFFFAOYSA-N
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Description

Caffeine, 8-(isopentylthio)-, is a derivative of caffeine modified at the C8 position with an isopentylthio (-SCH2CH2CH(CH3)2) group. This modification introduces a sulfur-containing alkyl chain, altering its physicochemical and biological properties compared to unmodified caffeine. C8-substituted caffeine derivatives are studied for enhanced bioactivity, including antioxidant, cytoprotective, and receptor antagonism effects .

Properties

CAS No.

73747-35-0

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C13H20N4O2S/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3

InChI Key

MGAOAMZOLCYPSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione typically involves the alkylation of a purine derivative. One common method involves the reaction of 1,3,7-trimethylxanthine with 3-methylbutylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the purine ring can be reduced to form hydroxyl derivatives.

    Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

Medical Applications

Caffeine, including its derivatives like caffeine, 8-(isopentylthio)-, has been extensively studied for its therapeutic effects.

  • Respiratory Conditions : Caffeine is primarily used in treating apnea of prematurity in infants. It helps stimulate breathing and improve oxygenation in premature infants suffering from this condition. Studies indicate that caffeine can enhance weight gain and reduce the incidence of long-term neurological complications such as cerebral palsy .
  • Pain Management : The compound is also used in conjunction with analgesics like acetaminophen and ibuprofen to enhance pain relief. Research shows that caffeine can improve the effectiveness of these medications in treating migraines and post-surgical headaches .
  • Cognitive Enhancement : Caffeine has been shown to improve cognitive performance, mood, and alertness. Even low doses can significantly affect mental functions in non-sleep-deprived individuals . This has led to its use in various cognitive-enhancing products.

Sports Performance

Caffeine is well-known for its ergogenic properties, enhancing physical performance across a range of sports.

  • Endurance Enhancement : Numerous studies have demonstrated that caffeine can improve endurance performance. For example, trained cyclists showed significant improvements in time-to-exhaustion when consuming caffeine before exercise. A study found that cyclists improved their performance by approximately 20% with caffeine supplementation during prolonged cycling sessions .
  • Anaerobic Performance : Research indicates that caffeine may also enhance short-duration, high-intensity exercise performance. Athletes often use caffeine strategically before competitions to maximize their physical output .

Cosmetic Applications

The cosmetic industry has begun to explore the benefits of caffeine derivatives for skin health.

  • Anti-Aging Properties : Caffeine is incorporated into various skincare formulations due to its antioxidant properties and ability to improve skin hydration. Studies have shown that topical applications can reduce puffiness and dark circles under the eyes .
  • Formulation Development : Recent research has focused on optimizing cosmetic formulations using caffeine derivatives. For instance, experimental designs have been employed to assess the sensory and moisturizing properties of creams containing caffeine, demonstrating improved skin texture and hydration compared to control formulations .

Data Summary Table

Application AreaSpecific UseKey Findings
MedicalTreatment of apnea in infantsImproves breathing and reduces risk of neurological issues .
Pain managementEnhances effectiveness of analgesics for migraines and post-surgical pain .
Sports PerformanceEndurance enhancementIncreases time-to-exhaustion in cyclists by up to 20% with supplementation .
Anaerobic performanceImproves high-intensity exercise outputs .
CosmeticAnti-aging propertiesReduces puffiness and improves hydration in skin formulations .
Formulation developmentOptimizes sensory properties and efficacy of topical products .

Case Studies

  • Infant Apnea Treatment : A clinical trial involving premature infants demonstrated that those treated with caffeine showed significant improvements in respiratory function compared to those receiving a placebo. The study highlighted the critical role of caffeine in neonatal care settings.
  • Athletic Performance Study : A double-blind study on trained athletes revealed that those who ingested caffeine before endurance tests performed significantly better than those who did not, reinforcing the compound's status as a performance enhancer.
  • Cosmetic Product Evaluation : A study evaluating a new anti-aging cream containing caffeine found that participants reported noticeable improvements in skin texture and reduced signs of aging after consistent use over eight weeks.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione involves its interaction with various molecular targets:

    Adenosine Receptors: Similar to caffeine, it may act as an antagonist at adenosine receptors, leading to increased neuronal activity and alertness.

    Phosphodiesterase Inhibition: It may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced cellular signaling.

    Calcium Release: It may promote the release of calcium from intracellular stores, affecting muscle contraction and other cellular processes.

Comparison with Similar Compounds

Data Table: Key C8-Modified Caffeine Derivatives

Compound C8 Substituent Biological Activity Key Finding Reference
8-(Isopentylthio)-caffeine -SCH2CH2CH(CH3)2 Antioxidant, receptor modulation Pending detailed studies -
8-[(Pyrrolidinyl)thiocarbonyl]caffeine Complex thiourea High antioxidant, cytoprotective Comparable to Trolox
8-Piperazinyl caffeine hybrids Piperazine-triazolylmethyl Anticancer IC50 < 10 µM in cancer cells
8-SPT -S(p-sulfophenyl) Adenosine antagonist EC50 = 48 µM (peripheral action)
8-(3-Chlorostyryl)caffeine Styryl-Cl A2A antagonist, COX-2 inhibitor Neuroprotective potential

Biological Activity

Caffeine, a well-known stimulant, has garnered interest for its diverse biological activities, particularly when modified at various positions on its structure. One such derivative is Caffeine, 8-(isopentylthio)- , which exhibits enhanced biological properties compared to standard caffeine. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Modifications

The chemical structure of Caffeine, 8-(isopentylthio)- features an isopentylthio group at the 8-position of the caffeine molecule. This modification is significant as it alters the compound's interaction with biological targets. The general structure can be represented as follows:

Caffeine 8 isopentylthio =C8H10N4S\text{Caffeine 8 isopentylthio }=\text{C}_8\text{H}_{10}\text{N}_4\text{S}

Comparison with Other Caffeine Derivatives

Compound NameStructural FeaturesBiological Activity
CaffeineMethyl groups at positions 1 and 3Central nervous system stimulant
Caffeine, 8-(isopentylthio)-Isopentylthio group at position 8Enhanced stimulant and potential anti-cancer
TheophyllineMethyl groups at positions 1 and 3; oxygen at position 7Bronchodilator

Pharmacological Effects

Caffeine and its derivatives have been shown to exert various pharmacological effects:

  • Central Nervous System Stimulation : Caffeine acts primarily as an antagonist of adenosine receptors (A1, A2A), leading to increased alertness and wakefulness. The presence of the isopentylthio group enhances this effect by improving receptor binding affinity .
  • Anti-Cancer Properties : Research indicates that modifications at the 8-position can enhance the anti-cancer activity of caffeine derivatives. For instance, studies have shown that Caffeine, 8-(isopentylthio)- may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells . This suggests potential therapeutic applications in oncology.
  • Metabolic Effects : Caffeine has been linked to improved metabolic profiles, including enhanced fat oxidation during exercise and improved insulin sensitivity . The structural modifications may further augment these effects.

The mechanisms through which Caffeine, 8-(isopentylthio)- exerts its effects include:

  • Adenosine Receptor Antagonism : By blocking adenosine receptors, this compound can enhance dopaminergic transmission and reduce fatigue .
  • Inhibition of Phosphodiesterases : This leads to increased levels of cyclic AMP (cAMP), which plays a pivotal role in various cellular processes including energy metabolism .
  • Regulation of Calcium Mobilization : Higher doses can mobilize intracellular calcium, affecting muscle contraction and neurotransmitter release .

Clinical Observations

  • Cognitive Performance : A study involving caffeine consumption demonstrated improved cognitive performance in individuals consuming moderate amounts (equivalent to five cups of coffee per day). Participants showed better memory retention and cognitive function compared to those with lower caffeine intake .
  • Cancer Research : In vitro studies on cancer cell lines treated with Caffeine, 8-(isopentylthio)- revealed significant reductions in cell viability and proliferation rates. These findings support its potential role as an anti-cancer agent .

Toxicology Reports

While caffeine is generally safe in moderate amounts, high doses can lead to toxicity. A notable case involved a young male whose death was attributed to acute caffeine toxicity after consuming a concentrated caffeine supplement. This highlights the importance of dosage when considering caffeine derivatives for therapeutic use .

Q & A

Q. How can researchers ensure their synthesis protocols for 8-(isopentylthio)-caffeine meet reproducibility standards?

  • Methodological Answer : Follow the "Experimental" section guidelines from journals like Beilstein Journal of Organic Chemistry: detail reaction conditions (e.g., inert atmosphere, catalyst loading), characterize all intermediates, and provide raw spectral data as supplementary information .

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